In-Depth Technical Guide: Physical, Chemical, and Application Profiles of Diphenyl[(trimethylstannyl)methyl]silane
In-Depth Technical Guide: Physical, Chemical, and Application Profiles of Diphenyl[(trimethylstannyl)methyl]silane
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Physicochemical properties, orthogonal reactivity, and validated experimental workflows.
Executive Summary: The Strategic Value of the Bifunctional Linchpin
In advanced organic synthesis and drug development, the ability to sequentially functionalize complex molecular architectures without cross-reactivity is paramount. Diphenyl[(trimethylstannyl)methyl]silane (CAS: 149013-84-3) serves as a highly specialized, bifunctional organometallic reagent designed for exactly this purpose.
Structurally, it features a hydridic tertiary silane (Si-H) and a nucleophilic/transmetalatable trimethylstannyl group (-SnMe₃), separated by a methylene bridge. This unique architecture allows it to act as an orthogonal linchpin: the Si-H bond can be selectively engaged in transition-metal-catalyzed hydrosilylations, leaving the -CH₂SnMe₃ moiety intact for downstream cross-coupling or tin-lithium exchange as documented in the Journal of Organic Chemistry[1].
Physicochemical Properties
Understanding the baseline physical and chemical properties of this reagent is critical for predicting its behavior in non-polar solvents and its stability across different thermal conditions. The quantitative data is summarized below based on global chemical inventory databases [2].
| Property | Value |
| Chemical Name | Diphenyl[(trimethylstannyl)methyl]silane |
| CAS Number | 149013-84-3 |
| Molecular Formula | C₁₆H₂₂SiSn |
| Molecular Weight | 361.132 g/mol |
| SMILES String | C(C)Cc2ccccc2 |
| InChIKey | CLTGUELNKZVFPN-UHFFFAOYSA-N |
| Physical State | Colorless to pale yellow liquid |
| Solubility | Highly soluble in THF, DCM, Toluene, and Hexanes |
Structural & Mechanistic Chemistry: Orthogonal Reactivity
As an application scientist, it is crucial to understand why this molecule behaves the way it does, rather than just knowing what it does. The reagent's power lies in its orthogonal reactivity .
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The Si-H Domain (Electrophilic/Hydridic): The silicon atom is bonded to two bulky phenyl rings. This steric bulk is not accidental; during Palladium-catalyzed hydrosilylation of strained alkenes (like cyclopropenes), the diphenyl group synergizes with the catalyst's ligands to force the silicon moiety onto the least sterically hindered carbon[1].
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The Sn-C Domain (Nucleophilic Precursor): The trimethylstannyl group is isolated from the silicon center by a methylene (-CH₂-) spacer. This prevents the inherent instability found in direct silylstannanes (Si-Sn bonds). Once the hydrosilylation is complete, the Sn-C bond can be selectively cleaved via Sn-Li exchange using n-Butyllithium, generating a highly reactive alpha-silyl carbanion for subsequent electrophilic trapping (e.g., Peterson olefination).
Mechanistic pathway highlighting the orthogonal reactivity of the Si-H and Sn-C bonds.
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems to ensure maximum yield and reproducibility.
Protocol 1: Pd-Catalyzed Hydrosilylation of Cyclopropenes
This protocol leverages the Si-H bond while preserving the Sn moiety[1].
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Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon.
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Causality: Both the silane and the Pd catalyst are highly sensitive to moisture and oxygen, which can lead to premature silane oxidation (forming siloxanes) or catalyst deactivation.
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Catalyst Loading: Add Palladium catalyst (e.g., 5 mol% Pd(OAc)₂ with an isocyanide ligand) and anhydrous THF (0.2 M relative to substrate).
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Causality: The isocyanide ligand provides a synergistic steric effect with the bulky diphenylsilyl group, driving the regioselectivity of the insertion away from the more hindered carbon of the cyclopropene.
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Reagent Addition: Introduce Diphenyl[(trimethylstannyl)methyl]silane (1.0 equiv) via a gas-tight syringe.
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Substrate Addition: Slowly add the cyclopropene substrate (1.0 equiv) dropwise at room temperature.
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Causality: Slow addition prevents exothermic spikes that could lead to thermal ring-opening of the highly strained cyclopropene.
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Self-Validation & Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc).
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Self-Validation: The reaction validates its own completion when the UV-active cyclopropene spot disappears and FT-IR analysis of an aliquot shows the complete disappearance of the characteristic Si-H stretch at ~2120 cm⁻¹.
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Workup: Concentrate under reduced pressure and purify via flash column chromatography on neutral silica gel.
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Causality: Neutral silica must be used to prevent acid-catalyzed protiodestannylation of the sensitive -SnMe₃ group.
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Step-by-step experimental workflow for the Pd-catalyzed hydrosilylation protocol.
Protocol 2: Downstream Transmetalation (Tin-Lithium Exchange)
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Preparation: Dissolve the silylated intermediate in anhydrous THF under Argon and cool strictly to -78 °C.
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Causality: Cryogenic temperatures are absolutely required to stabilize the highly reactive alpha-silyl carbanion and prevent proton abstraction from the solvent.
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Lithiation: Add n-Butyllithium (1.1 equiv) dropwise.
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Causality: n-BuLi selectively attacks the tin atom, displacing the tetrabutyl/trimethyltin byproduct and generating a localized carbanion adjacent to the silicon.
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Electrophilic Trapping: Add the target electrophile (e.g., an aldehyde for a Peterson olefination) and allow the mixture to slowly warm to room temperature.
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Quenching: Quench with saturated aqueous NH₄Cl. A mild proton source neutralizes unreacted carbanions without cleaving the newly formed bonds.
Analytical Characterization
Accurate characterization of Diphenyl[(trimethylstannyl)methyl]silane and its derivatives relies on specific spectroscopic markers:
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¹H NMR (CDCl₃):
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Si-H Resonance: Appears as a distinct multiplet around 4.8 – 5.2 ppm.
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Sn-CH₂-Si Bridge: A singlet around 0.2 – 0.5 ppm, flanked by characteristic ¹¹⁷Sn and ¹¹⁹Sn satellite peaks (J ≈ 50–60 Hz).
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Sn(CH₃)₃: A sharp singlet near 0.0 ppm, also exhibiting distinct Sn satellites.
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Phenyl Protons: Multiplets between 7.3 – 7.6 ppm.
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IR Spectroscopy: A strong, sharp absorption band at ~2120 cm⁻¹ corresponding to the Si-H stretching frequency. This is the primary marker used for real-time reaction monitoring.
Safety, Handling, and EHS
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Toxicity: Organotin compounds (including the -SnMe₃ moiety) are highly toxic, readily absorbed through the skin, and act as severe neurotoxins and endocrine disruptors.
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PPE & Engineering Controls: Handle strictly in a certified, high-velocity fume hood. Double-gloving with nitrile gloves, a lab coat, and safety goggles are mandatory.
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Waste Disposal: Tin-containing byproducts must never be mixed with standard organic waste. They must be segregated into specific heavy-metal waste containers to prevent severe environmental contamination.
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Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2-8 °C to prevent degradation of the Si-H bond and avoid moisture-induced polymerization.
References
- CAS Substance Database: diphenyl(trimethylstannylmethyl)silane CAS#149013-84-3.ChemRadar.
- Highly Diastereo- and Regioselective Transition Metal-Catalyzed Additions of Metal Hydrides and Bimetallic Species to Cyclopropenes: Easy Access to Multisubstituted Cyclopropanes.The Journal of Organic Chemistry - ACS Publications.
